![molecular formula C22H17ClN2OS B5162827 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B5162827.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide, also known as BM-CBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a potent inhibitor of the proteasome, a cellular complex responsible for the degradation of proteins.
Mecanismo De Acción
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide inhibits the proteasome by binding to its active site and preventing the degradation of proteins. This leads to the accumulation of misfolded and damaged proteins, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the growth of tumor xenografts in mice. In addition, N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide is its potency as a proteasome inhibitor, making it a useful tool for studying the role of the proteasome in cellular processes. However, its high toxicity and limited solubility can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several potential future directions for research on N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide. Another area of research is the investigation of the potential use of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide as a treatment for inflammatory diseases. Additionally, the use of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide in combination with other anticancer agents is an area of active research.
Métodos De Síntesis
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide involves the reaction of 3-chloro-4-methylbenzoic acid with 5-amino-2-methylbenzothiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide as a white solid.
Aplicaciones Científicas De Investigación
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide has been extensively studied for its potential use as an anticancer agent. The proteasome plays a crucial role in the regulation of cell growth and survival, and its inhibition has been shown to induce apoptosis in cancer cells. N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide has been found to be a potent inhibitor of the proteasome, making it a promising candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2OS/c1-13-7-9-15(11-17(13)23)21(26)24-19-12-16(10-8-14(19)2)22-25-18-5-3-4-6-20(18)27-22/h3-12H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIYQIHQPLANCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=C(C=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-methylpyrimidine](/img/structure/B5162751.png)
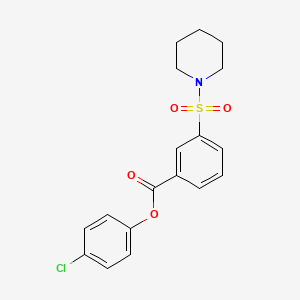

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5162781.png)
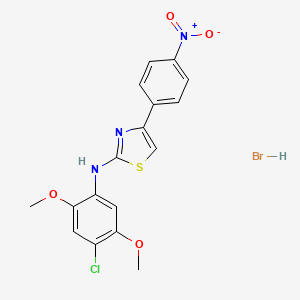
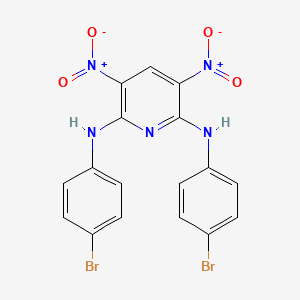
![1-(2-fluorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162803.png)
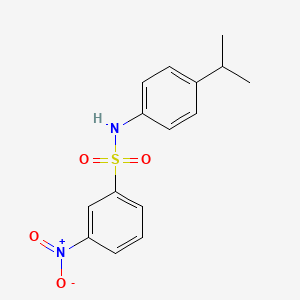
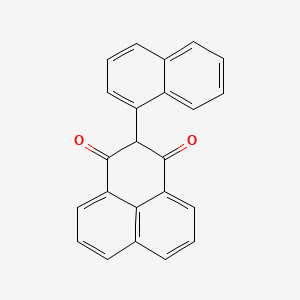
![N-(2,4-dimethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5162821.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5162826.png)
![6-(4-ethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5162842.png)
![5-bromo-N-(2-oxo-2-{[3-(2-quinoxalinyl)phenyl]amino}ethyl)-2-furamide](/img/structure/B5162850.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B5162856.png)